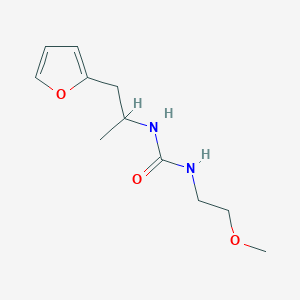

![molecular formula C24H27N5O7S3 B2724933 (Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 865176-46-1](/img/structure/B2724933.png)

(Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[d]thiazol-2(3H)-ylidene group, for instance, is a five-membered heterocycle containing one sulfur and one nitrogen atom .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For instance, the allyl group could undergo reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of polar functional groups like sulfamoyl and carbamoyl would likely make the compound polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis in Medicinal Chemistry

The microwave-assisted synthesis approach has been utilized for creating hybrid molecules containing various moieties, including the piperazine carboxylate group. This method has been effective in producing compounds with significant antimicrobial, antilipase, and antiurease activities, indicating potential applications in medicinal chemistry (Başoğlu et al., 2013).

Development of Tuberculosis Inhibitors

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, including those featuring the piperazine carboxylate structure. These compounds have shown promise in inhibiting Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment (Jeankumar et al., 2013).

Anticancer Agent Synthesis

Ethyl piperidine carboxylate derivatives have been synthesized and evaluated as anticancer agents. These compounds, including piperidine-4-carboxylic acid ethyl ester-appended hybrids, have displayed strong anticancer activity in vitro, suggesting their potential in cancer therapy (Rehman et al., 2018).

Carbazole Derivatives in Antimicrobial and Anticancer Research

Synthesis of novel carbazole derivatives has included the use of piperazine-1-yl)methyl groups. These derivatives have shown significant antibacterial, antifungal, and anticancer activities, particularly against the Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).

Crystallography Studies

Crystal structure analysis of compounds like ethoxycarbonyl piperazin-1-yl benzoic acid helps in understanding the conformational details of these molecules, essential for drug design and development (Faizi et al., 2016).

Synthesis of Benzothiazole Derivatives

The creation of new benzothiazole derivatives, such as ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine, has been explored. These compounds have demonstrated notable antibacterial and antifungal activities (Shafi et al., 2021).

Bifunctional Sulfonamide-Amide Synthesis

Novel bifunctional sulfonamide-amide derivatives have been synthesized, showing significant in vitro antibacterial and antifungal activities, thus indicating their potential as antimicrobial agents (Abbavaram & Reddyvari, 2013).

Mecanismo De Acción

The mechanism of action would depend on the specific biological activity of the compound. Thiazole derivatives, for example, have been found to have a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Direcciones Futuras

Future research could explore the synthesis, properties, and potential applications of this compound. For instance, thiazole derivatives have been found to have a wide range of biological activities, suggesting potential applications in pharmaceuticals . Additionally, the synthesis of new derivatives could be explored to optimize these activities.

Propiedades

IUPAC Name |

ethyl 4-[4-[(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O7S3/c1-3-11-29-20-10-9-19(38(25,32)33)16-21(20)37-23(29)26-22(30)17-5-7-18(8-6-17)39(34,35)28-14-12-27(13-15-28)24(31)36-4-2/h3,5-10,16H,1,4,11-15H2,2H3,(H2,25,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMNCVREXADBLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanamine;hydrochloride](/img/structure/B2724854.png)

![N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2724856.png)

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2724857.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2724858.png)

![Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2724859.png)

![Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2724865.png)

![1,3,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide](/img/structure/B2724866.png)

![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2724868.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B2724872.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2724873.png)